molecular formula C11H14N4 B8710656 2-(Piperazin-1-YL)-2-(pyridin-3-YL)acetonitrile

2-(Piperazin-1-YL)-2-(pyridin-3-YL)acetonitrile

Cat. No.: B8710656
M. Wt: 202.26 g/mol
InChI Key: GPVYGNJGFWOQHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Piperazin-1-YL)-2-(pyridin-3-YL)acetonitrile is a useful research compound. Its molecular formula is C11H14N4 and its molecular weight is 202.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H14N4

Molecular Weight

202.26 g/mol

IUPAC Name

2-piperazin-1-yl-2-pyridin-3-ylacetonitrile

InChI

InChI=1S/C11H14N4/c12-8-11(10-2-1-3-14-9-10)15-6-4-13-5-7-15/h1-3,9,11,13H,4-7H2

InChI Key

GPVYGNJGFWOQHG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(C#N)C2=CN=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of nicotinaldehyde (5.1 ml, 54 mmol) in methanol (60 ml) was added to a stirred solution of piperazine (14.0 g, 160 mmol) and potassium cyanide (5.4 g, 83 mmol) in water (60 ml) and 1M phosphate buffer solution (pH 7.3: 60 ml). The reaction mixture was stirred for 48 h at ambient temperature and partitioned between water (80 ml) and ethyl acetate (2×100 ml). The organics were dried over anhydrous sodium sulphate, filtered and concentrated. Chromatography (silica gel: 2% methanol in DCM) gave 4-(3-pyridylcyanomethyl)piperazine (1.3 g, 12%) as a colourless oil.
Quantity
5.1 mL
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

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